N-(3-bromo-4-hydroxy-2,6-dimethylphenyl)-4-methylbenzenesulfonamide
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Overview
Description
N-(3-bromo-4-hydroxy-2,6-dimethylphenyl)-4-methylbenzenesulfonamide is a synthetic organic compound characterized by the presence of bromine, hydroxyl, and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromo-4-hydroxy-2,6-dimethylphenyl)-4-methylbenzenesulfonamide typically involves the following steps:
Bromination: The starting material, 2,6-dimethylphenol, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromo-2,6-dimethylphenol.
Sulfonation: The brominated phenol is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base like pyridine to form the sulfonamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a quinone derivative.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar solvents.
Major Products
Oxidation: Quinone derivatives.
Reduction: De-brominated phenol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(3-bromo-4-hydroxy-2,6-dimethylphenyl)-4-methylbenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition due to its sulfonamide group, which is known to interact with various biological targets.
Medicine
Medically, derivatives of this compound may exhibit pharmacological activities such as antimicrobial or anti-inflammatory properties. Research is ongoing to explore its potential as a drug candidate.
Industry
In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-bromo-4-hydroxy-2,6-dimethylphenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The bromine and hydroxyl groups may also contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide: Lacks the bromine atom, which may affect its reactivity and binding properties.
N-(3-chloro-4-hydroxy-2,6-dimethylphenyl)-4-methylbenzenesulfonamide: Similar structure but with chlorine instead of bromine, leading to different chemical and biological properties.
Uniqueness
N-(3-bromo-4-hydroxy-2,6-dimethylphenyl)-4-methylbenzenesulfonamide is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions not possible with other halogens. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.
Properties
IUPAC Name |
N-(3-bromo-4-hydroxy-2,6-dimethylphenyl)-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO3S/c1-9-4-6-12(7-5-9)21(19,20)17-15-10(2)8-13(18)14(16)11(15)3/h4-8,17-18H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCRTZWJCWHHLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=C(C=C2C)O)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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